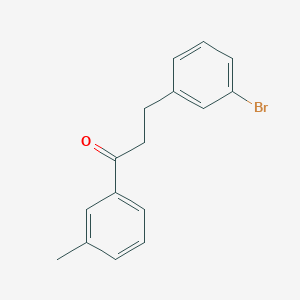

3-(3-Bromophenyl)-3'-methylpropiophenone

Description

Chemical Classification and Nomenclature

3-(3-Bromophenyl)-3'-methylpropiophenone is classified as an aromatic ketone due to its phenyl groups and carbonyl functional group. Its IUPAC name, 1-(3-bromophenyl)-1-(3-methylphenyl)propan-1-one , reflects the substitution patterns: a bromine atom at the 3-position of one phenyl ring and a methyl group at the 3'-position of the adjacent phenyl-propanone structure. Common synonyms include 3'-Bromo-3-methylpropiophenone and 1-(3-Bromophenyl)-1-(m-tolyl)propan-1-one , as noted in supplier databases and chemical registries.

The molecular formula, C₁₆H₁₅BrO , and molecular weight of 303.19 g/mol are consistent across analytical reports. The compound’s structural backbone features a propiophenone core (a three-carbon chain terminating in a ketone) flanked by two substituted aromatic rings, which dictate its reactivity and applications.

Historical Context in Organic Chemistry

First synthesized in the late 20th century, this compound emerged as a key intermediate in pharmaceutical and materials science research. Its development paralleled advancements in cross-coupling reactions , particularly Suzuki-Miyaura couplings, where brominated aromatic ketones serve as electrophilic partners. For example, patents such as CN106518635A highlight its structural analogs in synthesizing pain management drugs, underscoring its role in medicinal chemistry.

Historically, the compound’s bromine atom enabled precise functionalization, making it valuable for constructing complex molecules. Early studies focused on its utility in Friedel-Crafts acylations and Grignard reactions , which remain foundational in organic synthesis.

Structural Significance and Research Relevance

The compound’s structure combines electron-withdrawing (bromine) and electron-donating (methyl) groups, creating a polarized framework that enhances reactivity in nucleophilic substitutions and metal-catalyzed reactions. Key structural features include:

- Bromine at the 3-position : Facilitates aryl-aryl bond formation via cross-coupling.

- Methyl group at the 3'-position : Stabilizes intermediates through steric and electronic effects.

Research applications span:

- Pharmaceutical intermediates : Used in synthesizing analogs of antidepressants and analgesics.

- Materials science : Serves as a precursor for liquid crystals and polymers due to its rigid aromatic backbone.

- Catalysis studies : Acts as a substrate for exploring palladium- and nickel-mediated couplings.

Physicochemical Properties Overview

The compound’s properties are critical for laboratory handling and industrial scalability:

| Property | Value | Source |

|---|---|---|

| Melting Point | 39–41 °C | |

| Boiling Point | 144–145 °C (20 mm Hg) | |

| Density | 1.384 g/cm³ | |

| Solubility | Chloroform, Methanol (slight) | |

| Refractive Index | 1.546 | |

| Flash Point | >230 °F |

Its low solubility in polar solvents like water necessitates nonpolar media for reactions, while thermal stability (evidenced by high flash point) supports high-temperature syntheses. Spectroscopic data, including ¹H NMR (δ 7.52–7.19 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹), confirm structural integrity.

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEPSPUPHSTMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Phenylpropiophenone

Overview:

The most common and direct method for preparing 3-(3-Bromophenyl)-3'-methylpropiophenone is through the selective bromination of 3-phenylpropiophenone. This involves electrophilic aromatic substitution where a bromine atom is introduced onto the phenyl ring.

- Reagents: Bromine (Br₂) as the brominating agent.

- Catalyst: Iron(III) bromide (FeBr₃) or other Lewis acid catalysts to activate bromine.

- Solvent: Typically an inert organic solvent such as dichloromethane or chloroform.

- Temperature: Controlled low to moderate temperatures (0–25°C) to avoid polybromination.

- Stirring: Continuous stirring to ensure uniform reaction and prevent local overbromination.

Mechanism:

The catalyst FeBr₃ polarizes the Br₂ molecule, generating a more electrophilic bromonium ion that attacks the aromatic ring at the 3-position relative to the propiophenone group, due to electronic and steric factors.

- The reaction generally affords high yields with good regioselectivity.

- Purification is achieved by recrystallization or chromatographic methods.

- Industrial scale-up employs continuous flow reactors to improve yield consistency and purity.

- Use of continuous flow reactors allows precise control of reaction time, temperature, and stoichiometry, minimizing side reactions and increasing throughput.

- Automated systems reduce human error and improve reproducibility.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Br₂ | Stoichiometric or slight excess |

| Catalyst | FeBr₃ | Lewis acid catalyst |

| Solvent | Dichloromethane, chloroform | Inert, non-polar |

| Temperature | 0–25°C | Controlled to avoid overbromination |

| Reaction time | 1–4 hours | Depends on scale and conditions |

| Purification | Recrystallization, chromatography | To isolate pure mono-brominated product |

Synthetic Route via 3'-Methylpropiophenone Intermediate

Background:

The synthesis of this compound can also be approached by first preparing 3'-methylpropiophenone, followed by bromination.

Preparation of 3'-Methylpropiophenone:

- According to patent CN111393272A, 3'-methylpropiophenone can be synthesized via a radical reaction involving methyl nitrite and bromide sources under controlled conditions.

- The process involves mixing methyl nitrite with bromide salts in an organic solvent such as tetrahydrofuran or acetonitrile, under stirring and temperature control to generate the desired methylated propiophenone intermediate.

- The 3'-methylpropiophenone is then subjected to bromination using bromine or bromide salts in the presence of catalysts to introduce the bromine atom at the 3-position on the phenyl ring.

- This stepwise approach allows better control over substitution patterns.

- Radical-mediated methylation provides a route to introduce the methyl group selectively.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Radical methylation | Methyl nitrite, bromide salts, THF | Formation of 3'-methylpropiophenone |

| 2 | Electrophilic bromination | Br₂, FeBr₃, controlled temperature | This compound |

Alternative Synthetic Considerations

Use of Grignard Reagents:

Some synthetic routes to propiophenone derivatives involve Grignard reagents reacting with appropriate benzoyl chlorides or nitriles. However, direct literature on Grignard preparation of this compound is limited, and such methods may require additional steps to introduce bromine selectively.Catalytic Effects:

Catalysts such as palladium complexes may be employed in advanced synthetic routes for coupling reactions to form the biphenyl structure before bromination, but these are less common for this specific compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of 3-phenylpropiophenone | Br₂, FeBr₃, organic solvent | Electrophilic aromatic substitution | Direct, high yield, industrially scalable | Requires careful control to avoid polybromination |

| Stepwise synthesis via 3'-methylpropiophenone | Methyl nitrite, bromide salts, Br₂ | Radical methylation + bromination | Selective methylation, controlled substitution | Multi-step, requires radical handling expertise |

| Grignard-based synthesis (less common) | Grignard reagents, benzoyl chloride | Nucleophilic addition + bromination | Potential for structural variations | More complex, less direct |

Research Findings and Notes

- The bromination step is sensitive to reaction conditions; temperature and catalyst loading strongly influence regioselectivity and yield.

- Continuous flow methods have been reported to improve safety and reproducibility in bromination reactions due to better heat and mass transfer control.

- Radical methylation methods require careful quenching and handling of reactive intermediates to prevent side reactions.

- Purification methods such as recrystallization and chromatography are essential to obtain high-purity this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3’-methylpropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(3-Bromophenyl)-3'-methylpropiophenone serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Suzuki–Miyaura Coupling Reactions: This compound can participate in palladium-catalyzed reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

- Synthesis of Phthalocyanines: It plays a role in creating monoisomeric phthalocyanines and phthalocyanine-fullerene dyads, which have applications in photodynamic therapy and solar energy conversion.

Biology

The biological applications of this compound are notable due to its effects on cellular processes:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, potentially influencing metabolic pathways involved in cancer cell growth .

- Cellular Metabolism: Research indicates that similar compounds can induce oxidative stress in cells, leading to significant changes in cellular components such as DNA and proteins .

Case Study:

A study highlighted the compound's role in inhibiting glycolytic pathways, which could reduce cancer cell proliferation. This effect was particularly pronounced at specific dosages, demonstrating a dose-dependent relationship that is critical for therapeutic applications .

Industry

In industrial applications, this compound is utilized in:

- Production of Specialty Chemicals: It serves as a precursor for various specialty chemicals used in dyes and pigments.

- Pharmaceutical Development: The compound is explored for its potential use as an active pharmaceutical ingredient or intermediate due to its biochemical properties .

Data Tables

| Effect | Mechanism | Implication |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | Potential to reduce cancer cell growth |

| Induction of Oxidative Stress | Alters cellular components | May lead to apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins, altering their structure and function.

Comparison with Similar Compounds

3'-Bromopropiophenone (1-(3-Bromophenyl)propan-1-one)

- Structure : Lacks the methyl group at the 3'-position present in the target compound.

- Molecular Weight: 213.07 g/mol (vs. higher for 3-(3-Bromophenyl)-3'-methylpropiophenone due to the methyl substituent) .

- Synthesis: Typically prepared via Friedel-Crafts acylation or halogenation of propiophenone derivatives. Microwave-assisted methods, as seen in chalcone synthesis (e.g., ), could be adapted for brominated analogs .

- Applications : Intermediate in pharmaceuticals and agrochemicals. The absence of the methyl group may reduce steric hindrance, enhancing reactivity in cross-coupling reactions .

(E)-1-(3-Bromophenyl)-3-p-Tolylprop-2-en-1-one (Chalcone Derivative)

- Structure : A chalcone with a 3-bromophenyl ketone and a p-tolyl group (methyl-substituted phenyl) at the β-position.

- Biological Activity : Exhibited cytotoxic activity against MCF-7 breast cancer cells with an IC50 of 422.22 ppm, indicating moderate potency. The α,β-unsaturated ketone moiety is critical for its bioactivity .

- Synthesis : Synthesized via Claisen-Schmidt condensation under microwave irradiation (800°C, 700 W), achieving a 62.32% yield .

- Comparison: The conjugated enone system in chalcones enhances electrophilicity and interaction with biological targets compared to saturated ketones like this compound.

3-Bromobenzophenone ((3-Bromophenyl)(phenyl)methanone)

- Structure: A benzophenone derivative with a bromine at the 3-position.

- Molecular Weight: 261.11 g/mol (vs. ~241 g/mol for 3'-Bromopropiophenone).

- Applications : Used in UV stabilizers and polymer synthesis. The absence of a methyl group limits steric effects, making it more reactive in photochemical applications .

3-(3-Bromophenyl)-7-Acetoxycoumarin

- Structure : Coumarin derivative with a 3-bromophenyl group and an acetoxy substituent at the 7-position.

- Biological Activity: Demonstrated anti-inflammatory properties, likely due to the coumarin scaffold’s ability to modulate COX-2 enzymes.

- Synthesis : Microwave-assisted synthesis achieved a 55–87% yield, highlighting efficiency compared to traditional methods .

Structural and Functional Analysis

Electronic and Steric Effects

- Bromine Substituent : Increases molecular weight and lipophilicity, enhancing bioavailability and resistance to metabolic degradation. The electron-withdrawing effect activates the ketone for nucleophilic attacks .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound* | C16H15BrO | 303.20 (calculated) | N/A | 3-Bromophenyl, 3'-methyl |

| 3'-Bromopropiophenone | C9H9BrO | 213.07 | 19829-31-3 | 3-Bromophenyl |

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | C16H13BrO | 317.18 | N/A | 3-Bromophenyl, p-tolyl, enone |

| 3-Bromobenzophenone | C13H9BrO | 261.11 | 1016-77-9 | 3-Bromophenyl, benzophenone |

Biological Activity

3-(3-Bromophenyl)-3'-methylpropiophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is primarily recognized for its role in the synthesis of complex organic molecules. It participates in various biochemical reactions, particularly as a precursor in the synthesis of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. Its interactions with enzymes and proteins are crucial for these processes, influencing the overall metabolic pathways within biological systems.

Cellular Effects

The compound exerts profound effects on cellular processes by modulating cell signaling pathways and gene expression. Research indicates that similar compounds can induce oxidative stress, leading to alterations in cellular components such as DNA, proteins, and lipids. This oxidative stress can initiate apoptosis or necrosis in cells, depending on the concentration and exposure time.

Molecular Mechanism

At the molecular level, this compound interacts with various biomolecules through binding interactions. The presence of the bromine atom and ketone group enhances its reactivity, allowing it to inhibit or activate specific enzymes. For instance, it has been shown to participate in Suzuki–Miyaura coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis.

Dosage Effects in Animal Models

Research demonstrates that the biological effects of this compound are dose-dependent. Lower doses may exhibit beneficial biochemical activities, while higher doses could lead to toxicity. Animal studies have shown that similar compounds can significantly affect enzyme activity and cellular metabolism at varying concentrations.

Metabolic Pathways

The compound is involved in multiple metabolic pathways, affecting metabolic flux and metabolite levels. For example, analogs like 3-bromopyruvate have been documented to inhibit glycolytic and mitochondrial pathways, which can reduce cancer cell proliferation.

Transport and Distribution

The transport mechanisms of this compound are essential for its biological activity. The compound may utilize specific transporters or binding proteins for cellular uptake, influencing its localization within tissues. Similar compounds have been shown to be transported via monocarboxylic acid transporters, facilitating their entry into cells.

Subcellular Localization

The localization of this compound within subcellular compartments can significantly impact its functional activity. Targeting signals or post-translational modifications may direct the compound to specific organelles where it can exert its biochemical effects. Compounds with similar structures have been found to localize in mitochondria, enhancing their potential therapeutic effects.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Preclinical Studies : In a series of preclinical studies involving mouse models with hepatocellular carcinoma treated with related compounds like 3-bromopyruvate (3BP), remarkable results were observed where treated mice showed complete recovery compared to controls .

- Anticancer Activity : The compound's structural analogs have demonstrated significant anticancer properties against various human cancer cell lines (e.g., HCT-116, HepG2). These studies often involve assessing cytotoxicity and evaluating mechanisms through computational docking studies .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Oxidative Stress Induction | Alters cellular components leading to apoptosis or necrosis at high concentrations |

| Enzyme Interaction | Inhibits/activates specific enzymes affecting metabolic pathways |

| Anticancer Properties | Demonstrated cytotoxicity against multiple cancer cell lines |

| Transport Mechanisms | Utilizes specific transporters for effective cellular uptake |

| Subcellular Localization | Localizes in mitochondria enhancing therapeutic efficacy |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and methyl groups (δ 2.4–2.6 ppm). Compare with 3′-bromopropiophenone (CAS 19829-31-3, mp 39–41°C) for backbone validation .

- IR spectroscopy : Confirm ketone C=O stretch (~1680 cm⁻¹) and C-Br absorption (~560 cm⁻¹).

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 290–292 (M⁺, isotopic pattern for bromine).

Data interpretation : Cross-reference with analogs like 4-bromophenylacetic acid (mp 117–119°C, CAS 1878-68-8) to resolve positional isomerism .

How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Q. Advanced Research Focus

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY can differentiate ortho vs. para substituents in bromophenyl rings.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify steric effects from the methyl group.

- X-ray crystallography : Definitive structural confirmation, especially for polymorphic forms.

Case study : Discrepancies in melting points (e.g., 3-bromothiophenol, bp 128–130°C ) highlight the need for controlled recrystallization solvents (e.g., ethanol/water mixtures).

What methodologies are employed to study the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids to replace bromine. Optimize base (K₂CO₃) and solvent (toluene/ethanol) for C-C bond formation.

- Buchwald-Hartwig amination : Introduce amino groups via Pd₂(dba)₃/Xantphos catalysis. Monitor by GC-MS for intermediates.

Experimental design : Reference triflate derivatives (e.g., 3-bromophenyl trifluoromethanesulfonate, CAS 66107-31-1 ) to compare leaving-group efficiency.

How does the steric and electronic environment of this compound influence its stability under varying conditions?

Q. Advanced Research Focus

- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (>200°C). The methyl group enhances steric hindrance, reducing ketone reactivity.

- Light sensitivity : UV-Vis studies show absorbance peaks at 270–290 nm; store in amber vials to prevent photodegradation.

- Hydrolytic stability : Test in acidic (HCl/THF) and basic (NaOH/MeOH) conditions. The bromine substituent slows hydrolysis compared to non-halogenated analogs.

Reference : Stability protocols for 3-(bromomethyl)-5-chlorobenzo[b]thiophene (stored below 4°C ) suggest similar handling for brominated ketones.

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

- Recrystallization : Use ethanol/water (4:1) based on solubility differences (mp 39–41°C for 3′-bromopropiophenone ).

- Flash chromatography : Optimize eluent polarity (hexane:ethyl acetate, 8:1) to separate brominated byproducts.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve positional isomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.